Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 36343-81-4
VCID: VC13349611
InChI: InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2
SMILES: C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3
Molecular Formula: C14H18O6
Molecular Weight: 282.29 g/mol

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

CAS No.: 36343-81-4

Cat. No.: VC13349611

Molecular Formula: C14H18O6

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate - 36343-81-4

Specification

CAS No. 36343-81-4
Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
IUPAC Name bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate
Standard InChI InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2
Standard InChI Key KTPIWUHKYIJBCR-UHFFFAOYSA-N
SMILES C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3
Canonical SMILES C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3

Introduction

Chemical Identity and Structural Features

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is systematically named bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate under IUPAC nomenclature. Its structure comprises a cyclohexene ring substituted with two ester-linked epoxypropyl groups, as depicted in its canonical SMILES representation: C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3\text{C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3}. The compound’s InChI key (KTPIWUHKYIJBCR-UHFFFAOYSA-N) and molecular formula (C14H18O6\text{C}_{14}\text{H}_{18}\text{O}_6) are cataloged in PubChem, confirming its identity.

Key Structural Attributes

  • Epoxy Functionality: Two 2,3-epoxypropyl (glycidyl) groups enable cross-linking via nucleophilic addition.

  • Cyclohexene Core: The unsaturated six-membered ring contributes to rigidity and influences reactivity.

  • Ester Linkages: The carboxylate bridges between the cyclohexene and epoxy groups enhance thermal stability.

Physical and Chemical Properties

The compound exhibits distinct physicochemical characteristics critical for industrial applications:

PropertyValueSource
Melting Point200–202 °C
Density1.1545 g/cm³
Purity≥97%
Molecular Weight282.29 g/mol

Its epoxy groups (O-C2H3O\text{O-C}_2\text{H}_3\text{O}) render it reactive toward amines, thiols, and anhydrides, facilitating polymerization . The cyclohexene ring’s unsaturation may participate in Diels-Alder reactions, though this remains underexplored in literature.

Industrial and Research Applications

Epoxy Resins and Composites

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate serves as a difunctional epoxy monomer in high-performance resins. Its dual epoxy groups enable covalent bonding with curing agents (e.g., diamines), producing networks with enhanced mechanical strength and chemical resistance . A 2022 study demonstrated its use in poly(glycidyl methacrylate) (PGMA)-grafted multi-walled carbon nanotubes (MWCNTs), where it improved dispersion in epoxy matrices, critical for aerospace and automotive composites .

Adhesives and Coatings

The compound’s low viscosity (1.50 cP) and high reactivity make it suitable for solvent-free adhesives and UV-curable coatings, aligning with sustainability trends .

Comparative Analysis with Related Epoxy Compounds

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is often compared to 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ERL-4221), a cycloaliphatic epoxy resin . Key differences include:

FeatureBis(2,3-epoxypropyl) CompoundERL-4221
ReactivityHigher due to glycidyl groupsModerate (cycloaliphatic)
Thermal Stability~200 °C~250 °C
ApplicationsNanocomposites, adhesivesElectronics, encapsulation

The glycidyl ether groups in bis(2,3-epoxypropyl) derivatives offer faster curing than cycloaliphatic epoxies, favoring rapid manufacturing processes .

Research Advancements and Future Directions

Recent breakthroughs include its role in PGMA-grafted MWCNTs, where the compound’s epoxy groups covalently bond to nanotube surfaces, optimizing load transfer in composites . Future studies should address:

  • Toxicity Profiles: Assessing biocompatibility for biomedical uses.

  • Green Synthesis: Developing solvent-free production methods to reduce environmental impact.

  • Hybrid Materials: Integrating with silicones or polyurethanes for multifunctional coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator